Cas no 26629-86-7 (Morpholine,4-(1-methylethyl)-2-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1))

Morpholine,4-(1-methylethyl)-2-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1) structure
26629-86-7 structure
Product Name:Morpholine,4-(1-methylethyl)-2-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
CAS No:26629-86-7
MF:C14H19ClF3NO
MW:309.754973649979
CID:266287
PubChem ID:21124624
Update Time:2025-04-19

Morpholine,4-(1-methylethyl)-2-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • Morpholine,4-(1-methylethyl)-2-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
    • 4-propan-2-yl-2-[3-(trifluoromethyl)phenyl]morpholine,hydrochloride
    • 2-(3-Trifluoromethyl) phenyl 4-isopropyl tetrahydro 1,4-oxazine chlorhydrate
    • 2-(3-Trifluoromethyl) phenyl 4-isopropyl tetrahydro 1,4-oxazine chlorhydrate [French]
    • 4-(Isopropyl)-2-(3-(trifluoromethyl)phenyl)morpholine hydrochloride
    • 4-Isopropyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)morpholine hydrochloride
    • CERM 1766
    • CERM-1766
    • Conflictan
    • Conflictan hydrochloride
    • NSC 315281
    • Oxaflozane HCl
    • Oxaflozane hydrochloride
    • OXAFLOZANE HYDROCHLORIDE [MI]
    • OXAFLOZANE HYDROCHLORIDE [MART.]
    • Morpholine, 4-(1-methylethyl)-2-(3-(trifluoromethyl)phenyl)-, hydrochloride
    • E10FW59D1I
    • 1766 CERM
    • 1766CERM
    • Morpholine, 4-isopropyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride
    • 26629-86-7
    • NSC315281
    • 4-(isopropyl)-2-[3-(trifluoromethyl)phenyl]morpholine hydrochloride
    • UNII-E10FW59D1I
    • MORPHOLINE, 4-(1-METHYLETHYL)-2-(3-(TRIFLUOROMETHYL)PHENYL)-, HYDROCHLORIDE (1:1)
    • NSC-315281
    • Q27893089
    • ((3-TRIFLUOROMETHYL)PHENYL)-4-ISOPROPYLTETRAHYDRO-1,4-OXAZINE HYDROCHLORIDE
    • OXAFLOZANE HYDROCHLORIDE [WHO-DD]
    • EINECS 247-854-2
    • NS00050590
    • Inchi: 1S/C14H18F3NO.ClH/c1-10(2)18-6-7-19-13(9-18)11-4-3-5-12(8-11)14(15,16)17;/h3-5,8,10,13H,6-7,9H2,1-2H3;1H
    • InChI Key: XYYSVSLSSDHEGA-UHFFFAOYSA-N
    • SMILES: Cl.FC(C1=CC=CC(=C1)C1CN(CCO1)C(C)C)(F)F

Computed Properties

  • Exact Mass: 309.11087
  • Monoisotopic Mass: 309.1107264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 293
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.5Ų

Experimental Properties

  • Melting Point: 164°
  • PSA: 12.47

Morpholine,4-(1-methylethyl)-2-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1) Security Information

  • Toxicity:LD50 in mice (mg/kg): 365 orally, 90 i.v. (Mauvernay, 1969); also reported as: 420 orally, 80 i.v. (Hache)
Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.